![molecular formula C9H8ClFO3 B1436115 Methyl 3-Chloro-6-fluoro-2-methoxybenzoate CAS No. 1879026-27-3](/img/structure/B1436115.png)
Methyl 3-Chloro-6-fluoro-2-methoxybenzoate
Overview
Description
“Methyl 3-Chloro-6-fluoro-2-methoxybenzoate” is a chemical compound with the CAS Number: 1879026-27-3 . It has a molecular weight of 218.61 .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 3-chloro-6-fluoro-2-methoxybenzoate . The InChI code is 1S/C9H8ClFO3/c1-13-8-5 (10)3-4-6 (11)7 (8)9 (12)14-2/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 3-Chloro-6-fluoro-2-methoxybenzoate” is a liquid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Environmental Fate and Behavior of Similar Compounds
Research on parabens, which are structurally related to Methyl 3-Chloro-6-fluoro-2-methoxybenzoate, provides insights into the occurrence, fate, and behavior of such compounds in aquatic environments. Parabens, including methylparaben, demonstrate their presence in surface water and sediments due to widespread use in consumer products, leading to continuous introduction into the environment. Their biodegradability and interaction with free chlorine to yield halogenated by-products indicate potential environmental impacts similar to those that could be expected from compounds like Methyl 3-Chloro-6-fluoro-2-methoxybenzoate (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthesis and Impurities in Pharmaceutical Compounds
The synthesis of pharmaceutical compounds, including proton pump inhibitors like omeprazole, involves complex chemical processes where Methyl 3-Chloro-6-fluoro-2-methoxybenzoate might find application. Studies on novel synthesis methods and the characterization of pharmaceutical impurities highlight the chemical versatility and relevance of such compounds in pharmaceutical research, aiming for improved efficacy and safety of medications (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Analytical Methods and Antioxidant Activity
Research on analytical methods for determining antioxidant activity also touches on the relevance of chemical compounds with specific functional groups. The study of antioxidants in various fields highlights the critical role of structural properties, such as those found in Methyl 3-Chloro-6-fluoro-2-methoxybenzoate, in influencing the antioxidant capacity and mechanism of action of compounds (Munteanu & Apetrei, 2021).
Applications in Organic Synthesis
The compound's potential applications extend to organic synthesis, where its structural elements, such as the methoxy and halogen groups, are critical in the development of novel synthetic routes. Research in this area focuses on creating efficient, selective, and environmentally benign synthetic methods that can contribute to the synthesis of complex organic molecules (Qiu, Gu, Zhang, & Xu, 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 . It’s important to ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
methyl 3-chloro-6-fluoro-2-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-13-8-5(10)3-4-6(11)7(8)9(12)14-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZJVUTUOUSJDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)OC)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-Chloro-6-fluoro-2-methoxybenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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